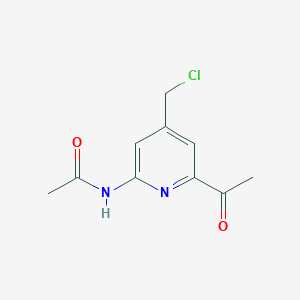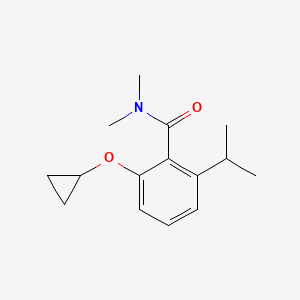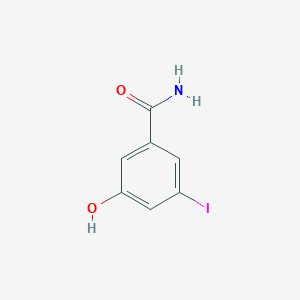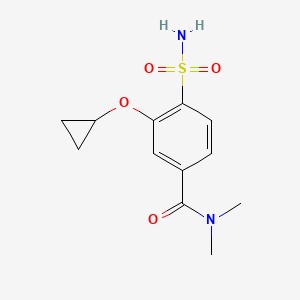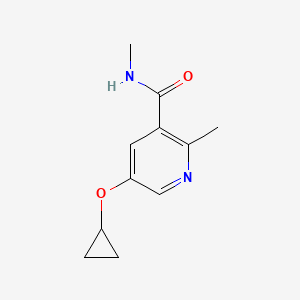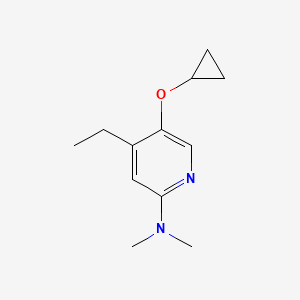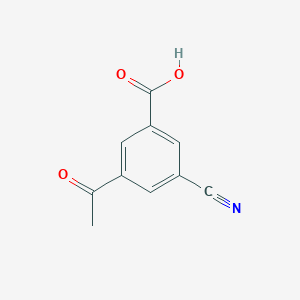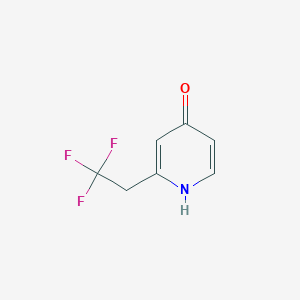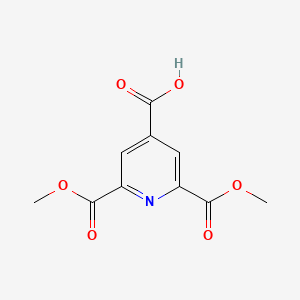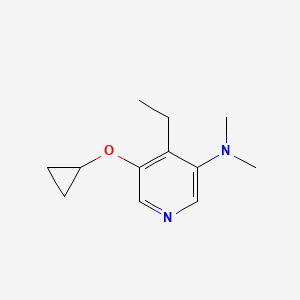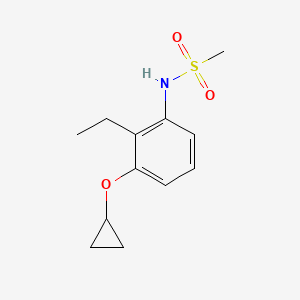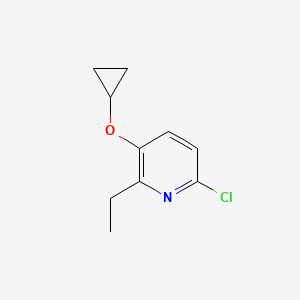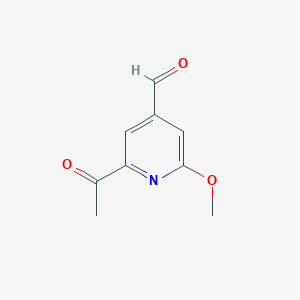
2-Acetyl-6-methoxyisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-methoxyisonicotinaldehyde is an organic compound with the molecular formula C10H9NO3 It is a derivative of isonicotinaldehyde, featuring an acetyl group at the 2-position and a methoxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxyisonicotinaldehyde typically involves the acylation of 2-methoxyisonicotinaldehyde. One common method is the Friedel-Crafts acylation, where 2-methoxyisonicotinaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene, with careful control of temperature and reaction time to optimize yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-6-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Acetyl-6-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals, fragrances, and dyes .
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The methoxy group can influence the compound’s binding affinity and specificity for its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-Methoxyisonicotinaldehyde: Lacks the acetyl group, leading to different reactivity and applications.
6-Methoxy-2-naphthyl derivatives: Share the methoxy group but differ in the core structure, affecting their chemical properties and uses .
Uniqueness: 2-Acetyl-6-methoxyisonicotinaldehyde is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in biochemical and industrial processes, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
2-acetyl-6-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-6(12)8-3-7(5-11)4-9(10-8)13-2/h3-5H,1-2H3 |
Clave InChI |
DVHYUUWKQSNZIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


